molecular formula C25H22N2O B3481355 N-(4-methylbenzyl)-2-(4-methylphenyl)-4-quinolinecarboxamide

N-(4-methylbenzyl)-2-(4-methylphenyl)-4-quinolinecarboxamide

Cat. No. B3481355
M. Wt: 366.5 g/mol
InChI Key: QDYHWJVFIIMDIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-methylbenzyl)-2-(4-methylphenyl)-4-quinolinecarboxamide is a chemical compound that belongs to the class of quinoline derivatives. It is commonly used in scientific research due to its potential therapeutic properties.

Mechanism of Action

The exact mechanism of action of N-(4-methylbenzyl)-2-(4-methylphenyl)-4-quinolinecarboxamide is not fully understood. However, it is believed to exert its therapeutic effects by modulating various signaling pathways in the body. It has been shown to inhibit the activity of certain enzymes and proteins that are involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
N-(4-methylbenzyl)-2-(4-methylphenyl)-4-quinolinecarboxamide has been shown to have various biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and increase the production of anti-inflammatory cytokines, such as IL-10. It has also been shown to induce apoptosis in cancer cells and inhibit their proliferation.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(4-methylbenzyl)-2-(4-methylphenyl)-4-quinolinecarboxamide in lab experiments is its potential therapeutic properties. It can be used to study the mechanisms of inflammation, cancer progression, and neurodegenerative diseases. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the study of N-(4-methylbenzyl)-2-(4-methylphenyl)-4-quinolinecarboxamide. One direction is to investigate its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another direction is to study its effects on the immune system and its potential use in the treatment of autoimmune diseases. Additionally, further research can be done to optimize the synthesis method and improve the solubility of the compound for use in lab experiments.
Conclusion:
In conclusion, N-(4-methylbenzyl)-2-(4-methylphenyl)-4-quinolinecarboxamide is a chemical compound that has potential therapeutic properties. It has been extensively studied for its anti-inflammatory, antioxidant, and anticancer activities. Its exact mechanism of action is not fully understood, but it is believed to modulate various signaling pathways in the body. It has several advantages for use in lab experiments, but also has some limitations. Further research is needed to fully understand the potential of this compound for therapeutic use.

Scientific Research Applications

N-(4-methylbenzyl)-2-(4-methylphenyl)-4-quinolinecarboxamide has been extensively studied for its potential therapeutic properties. It has been found to exhibit anti-inflammatory, antioxidant, and anticancer activities. It has also been shown to have neuroprotective effects and can be used in the treatment of neurodegenerative diseases.

properties

IUPAC Name

2-(4-methylphenyl)-N-[(4-methylphenyl)methyl]quinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N2O/c1-17-7-11-19(12-8-17)16-26-25(28)22-15-24(20-13-9-18(2)10-14-20)27-23-6-4-3-5-21(22)23/h3-15H,16H2,1-2H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDYHWJVFIIMDIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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